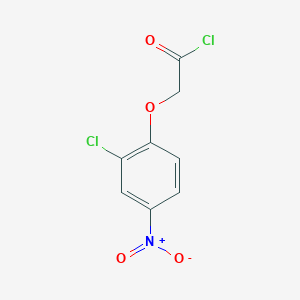

(2-Chloro-4-nitrophenoxy)acetyl chloride

Overview

Description

Scientific Research Applications

Formation of Reactive Species : The reaction of nitrite with hypochlorous acid forms reactive intermediate species capable of nitrating phenolic substrates like tyrosine and 4-hydroxyphenylacetic acid. This reaction produces a species with spectral characteristics similar to nitryl chloride (Cl-NO2), indicating the potential for (2-Chloro-4-nitrophenoxy)acetyl chloride to participate in similar reactions and formations of reactive species (Eiserich et al., 1996).

Chromatographic Determination : Direct acetylation of chloro- and nitrophenols, like (2-Chloro-4-nitrophenoxy)acetyl chloride, in alkaline aqueous solutions is utilized in gas chromatographic methods for the determination of trace amounts of such compounds. This process improves chromatographic characteristics and extraction efficiency, indicating its utility in analytical chemistry (Mathew & Elzerman, 1981).

Hydrogen Bond Studies : Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides synthesized from compounds including 2-amino-4-chloro-5-nitrophenol and ((4-methylbenzenesulfonyl)amino)acetyl chloride shed light on the formation of intra- and intermolecular hydrogen bonds in such molecules. This research contributes to understanding the molecular structure and electronic behavior of compounds related to (2-Chloro-4-nitrophenoxy)acetyl chloride (Romero & Angela Margarita, 2008).

Oxidation and Transformation Studies : Research on the transformations of chloro and nitro groups in 4-chloro-2-nitrophenol by sulfate radical reveals insights into the degradation kinetics and mechanisms that could apply to related compounds like (2-Chloro-4-nitrophenoxy)acetyl chloride. This work is crucial for understanding the environmental fate and degradation pathways of such chemicals (Zhou et al., 2015).

Synthesis of Derivatives : Several studies focus on synthesizing derivatives of compounds related to (2-Chloro-4-nitrophenoxy)acetyl chloride for applications in various fields, including pharmaceuticals and material science. These syntheses often involve reactions with other chemicals and provide valuable insights into the versatility and reactivity of such compounds (Knipe et al., 1977); (Havaldar et al., 2004); (Xiong et al., 2019); (Begunov & Valyaeva, 2015).

Environmental Impact and Degradation : Studies on the degradation of chloronitrophenols in water and the effects of different ions on the rates of decomposition highlight the environmental impact and treatment methods for compounds similar to (2-Chloro-4-nitrophenoxy)acetyl chloride. This research is essential for understanding how such compounds behave in natural and engineered systems (Saritha et al., 2007); (De Laat et al., 2004); (Yuan et al., 2011).

properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVMMMWWTVRNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-nitrophenoxy)acetyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

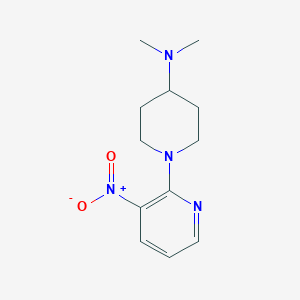

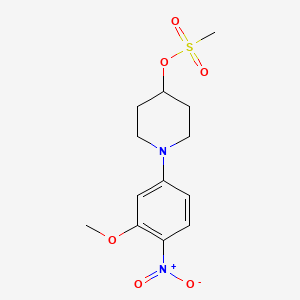

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

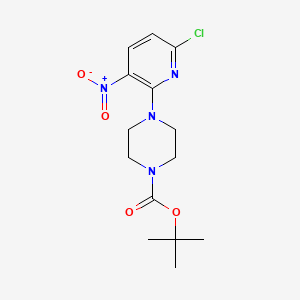

![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)

![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)

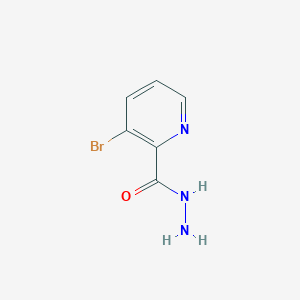

![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)

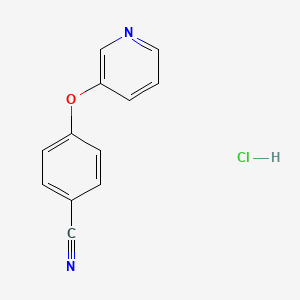

![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)

![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)